molecular formula C13H15BClNO4 B1398764 (1-(tert-Butoxycarbonyl)-7-chloro-1H-indol-2-yl)boronic acid CAS No. 1000068-24-5

(1-(tert-Butoxycarbonyl)-7-chloro-1H-indol-2-yl)boronic acid

Cat. No. B1398764
CAS RN: 1000068-24-5
M. Wt: 295.53 g/mol
InChI Key: NXWDAFDCKRNQKL-UHFFFAOYSA-N
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Description

“(1-(tert-Butoxycarbonyl)-7-chloro-1H-indol-2-yl)boronic acid” is a type of boronic acid that has a tert-butoxycarbonyl (Boc) group . The Boc group is a common protecting group used in organic synthesis, particularly for the protection of amino groups .


Synthesis Analysis

The synthesis of compounds similar to “(1-(tert-Butoxycarbonyl)-7-chloro-1H-indol-2-yl)boronic acid” often involves the use of commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . These protected AAILs can be used as starting materials in dipeptide synthesis with commonly used coupling reagents .


Molecular Structure Analysis

The molecular structure of “(1-(tert-Butoxycarbonyl)-7-chloro-1H-indol-2-yl)boronic acid” can be represented by the empirical formula C13H16BNO4 .


Chemical Reactions Analysis

Boronic acids, such as “(1-(tert-Butoxycarbonyl)-7-chloro-1H-indol-2-yl)boronic acid”, are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . They can also undergo protodeboronation, a process that has been developed for 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of “(1-(tert-Butoxycarbonyl)-7-chloro-1H-indol-2-yl)boronic acid”:

Suzuki-Miyaura Cross-Coupling Reactions

This compound is involved in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in organic synthesis .

Copper-Catalyzed Trifluoromethylation

It serves as a reactant in copper-catalyzed trifluoromethylation, a process important for introducing trifluoromethyl groups into organic molecules .

Palladium-Catalyzed Benzylation

The compound is used in palladium-catalyzed benzylation reactions, which are useful for adding benzyl groups to substrates .

Homocoupling Reactions

It is utilized in homocoupling reactions where two identical molecules are joined to form a single product .

Synthesis of Hydroxyquinones

It aids in the synthesis of hydroxyquinones via Suzuki-Miyaura coupling of phenylidonium ylides of hydroxyquinones .

Enzyme Inhibition

Some boronic acid derivatives, including this compound, may act as enzyme inhibitors due to their ability to form reversible covalent complexes with enzyme active sites .

Sensing Applications

Boronic acid derivatives can be used as sensors due to their ability to bind saccharides and other diols, which could be applied in glucose sensing and other diagnostic applications .

Drug Delivery Systems

They have potential use in drug delivery systems, leveraging their reversible binding to biomolecules for targeted therapeutic delivery .

MilliporeSigma MDPI

Safety and Hazards

While the specific safety and hazards of “(1-(tert-Butoxycarbonyl)-7-chloro-1H-indol-2-yl)boronic acid” are not explicitly mentioned in the search results, similar compounds are known to be harmful by inhalation, in contact with skin, and if swallowed . They may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The future directions for “(1-(tert-Butoxycarbonyl)-7-chloro-1H-indol-2-yl)boronic acid” and similar compounds could involve expanding the applicability of AAILs . This could be achieved by preparing a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) .

Mechanism of Action

Target of Action

Boronic acids and their derivatives are known to act as lewis acids, forming complexes with lewis bases like hydroxide anions, and electron-donating groups, like nitrogen or oxygen .

Mode of Action

(1-(tert-Butoxycarbonyl)-7-chloro-1H-indol-2-yl)boronic acid, as a boronic acid derivative, can behave as an electrophile . This means it has a tendency to attract electrons to form a chemical bond. This property allows it to interact with its targets, leading to changes in the biochemical environment.

Biochemical Pathways

It is used in the synthesis of hydroxyquinones via suzuki-miyaura coupling of phenylidonium ylides of hydroxyquinones . This suggests that it may play a role in the biochemical pathways related to these compounds.

Result of Action

Its use in the synthesis of hydroxyquinones suggests that it may have a role in the production of these compounds, which have various biological activities.

properties

IUPAC Name

[7-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BClNO4/c1-13(2,3)20-12(17)16-10(14(18)19)7-8-5-4-6-9(15)11(8)16/h4-7,18-19H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXWDAFDCKRNQKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C(=CC=C2)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00726450
Record name [1-(tert-Butoxycarbonyl)-7-chloro-1H-indol-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00726450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(tert-Butoxycarbonyl)-7-chloro-1H-indol-2-yl)boronic acid

CAS RN

1000068-24-5
Record name [1-(tert-Butoxycarbonyl)-7-chloro-1H-indol-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00726450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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